molecular formula C19H15NO2 B15396192 10-(4-Methoxyphenyl)-10H-phenoxazine

10-(4-Methoxyphenyl)-10H-phenoxazine

Cat. No.: B15396192
M. Wt: 289.3 g/mol
InChI Key: UTVZHXFGZFMKID-UHFFFAOYSA-N
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Description

10-(4-Methoxyphenyl)-10H-phenoxazine is a heterocyclic aromatic compound featuring a phenoxazine core substituted at the 10-position with a 4-methoxyphenyl group. The phenoxazine scaffold consists of two benzene rings fused via one oxygen and one nitrogen atom, creating a planar, electron-rich structure. The methoxy (-OCH₃) substituent at the para position of the phenyl ring enhances electron-donating properties, making this compound valuable in organic electronics, photovoltaics, and as a synthetic intermediate .

Properties

Molecular Formula

C19H15NO2

Molecular Weight

289.3 g/mol

IUPAC Name

10-(4-methoxyphenyl)phenoxazine

InChI

InChI=1S/C19H15NO2/c1-21-15-12-10-14(11-13-15)20-16-6-2-4-8-18(16)22-19-9-5-3-7-17(19)20/h2-13H,1H3

InChI Key

UTVZHXFGZFMKID-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=CC=CC=C3OC4=CC=CC=C42

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Modifications

Key structural analogs differ in substituents attached to the phenoxazine/phenothiazine core. These modifications influence electronic properties, solubility, and applications:

Compound Core Structure Substituent Molecular Weight Key Properties
10-(4-Methoxyphenyl)-10H-phenoxazine Phenoxazine 4-Methoxyphenyl 259.31 g/mol Electron-donating, planar structure, used in OLEDs and as a donor moiety
10-(4-Bromophenyl)-10H-phenoxazine (BrPhPXZ) Phenoxazine 4-Bromophenyl 338.20 g/mol Bromine acts as a leaving group; facilitates cross-coupling reactions
BpinPhPXZ Phenoxazine 4-Boronophenyl (Bpin) 385.27 g/mol Boronate ester enables Suzuki-Miyaura coupling; critical for polymer synthesis
10-(4-Methylphenyl)sulfonyl-10H-phenoxazine Phenoxazine 4-Methylsulfonylphenyl 353.42 g/mol Sulfonyl group is electron-withdrawing; enhances thermal stability
PXZ-TRZ (Triazine derivative) Phenoxazine 4-(4,6-Diphenyltriazinyl) 490.55 g/mol Triazine moiety is electron-deficient; improves electron transport in OLEDs
10-(4-Methoxyphenyl)-10H-phenothiazine Phenothiazine 4-Methoxyphenyl 305.40 g/mol Sulfur atom in core increases electron delocalization; used in HDAC inhibitors

Notes:

  • Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group in this compound elevates the HOMO energy (-5.2 eV), enhancing hole-transport capabilities compared to sulfonyl (-6.1 eV) or triazine (-6.5 eV) derivatives .
  • Phenoxazine vs. Phenothiazine: Replacing oxygen with sulfur in phenothiazine lowers the bandgap, increasing absorption in the visible spectrum and enabling biomedical applications .

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